molecular formula C5H5NO2 B1289116 5-Methyl-1,3-oxazole-2-carbaldehyde CAS No. 1030585-89-7

5-Methyl-1,3-oxazole-2-carbaldehyde

Cat. No.: B1289116
CAS No.: 1030585-89-7
M. Wt: 111.1 g/mol
InChI Key: CLRKQIWCZIKAAO-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C5H5NO2. It features a five-membered oxazole ring with a methyl group at the fifth position and an aldehyde group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-1,3-oxazole-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of antimicrobial, antifungal, and anticancer agents .

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 5-methyl-1,3-oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,3-oxazole-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and applications. The presence of the aldehyde group at the second position makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

5-methyl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRKQIWCZIKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030585-89-7
Record name 5-methyl-1,3-oxazole-2-carbaldehyde
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